
Lymecycline-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lymecycline-d8 is a deuterated form of lymecycline, a broad-spectrum second-generation tetracycline antibiotic. It is used primarily for the treatment of acne vulgaris and other susceptible bacterial infections . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lymecycline due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lymecycline is synthesized through a semi-synthetic process derived from a fermentation product. The reaction involves the combination of formaldehyde, lysine, and tetracycline . The process typically includes the following steps:
Fermentation: Production of tetracycline through microbial fermentation.
Chemical Modification: Reaction of tetracycline with formaldehyde and lysine to form lymecycline.
Deuteration: Introduction of deuterium atoms to produce Lymecycline-d8.
Industrial Production Methods
Industrial production of lymecycline involves large-scale fermentation followed by chemical modification. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Lymecycline-d8, like other tetracyclines, undergoes various chemical reactions, including:
Oxidation: Lymecycline can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in lymecycline.
Substitution: Substitution reactions can occur at specific sites on the lymecycline molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Lymecycline-d8 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of lymecycline in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of lymecycline.
Drug Interaction Studies: Used to investigate potential interactions between lymecycline and other drugs.
Biological Research: Employed in studies related to bacterial resistance and the mechanism of action of tetracycline antibiotics.
Wirkmechanismus
Lymecycline-d8 exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing amino-acyl tRNA from binding to the A site of the ribosome. This inhibition prevents the elongation of polypeptide chains, resulting in bacteriostatic action . The molecular targets include the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Minocycline: Another tetracycline antibiotic with similar uses but different pharmacokinetic properties.
Doxycycline: Known for its lipid solubility and effectiveness in treating various infections.
Tetracycline: The parent compound from which lymecycline is derived.
Uniqueness of Lymecycline-d8
This compound is unique due to its deuterated form, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable for pharmacokinetic and metabolic studies, where precise tracking of the compound is essential.
Eigenschaften
Molekularformel |
C29H38N4O10 |
|---|---|
Molekulargewicht |
610.7 g/mol |
IUPAC-Name |
(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-amino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid |
InChI |
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1/i4D2,5D2,8D2,10D2 |
InChI-Schlüssel |
PZTCVADFMACKLU-FQUWEHRISA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])NCNC(=O)C1=C([C@@]2([C@@H](C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)[C@@H](C1=O)N(C)C)O)O |
Kanonische SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


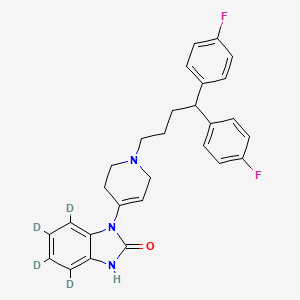
![2-cyclopropyl-7-[dideuterio(hydroxy)methyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12430182.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)
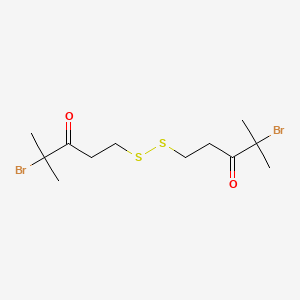
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
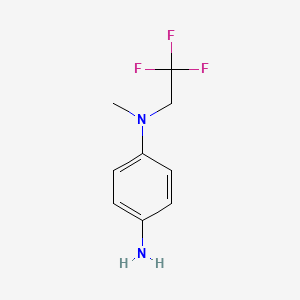
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)

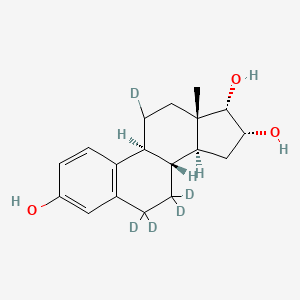
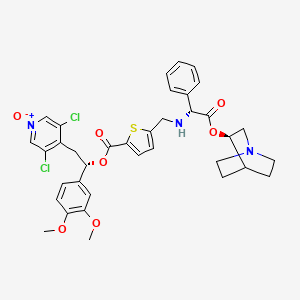
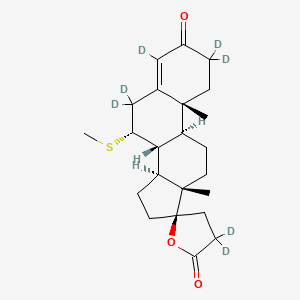

![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)
